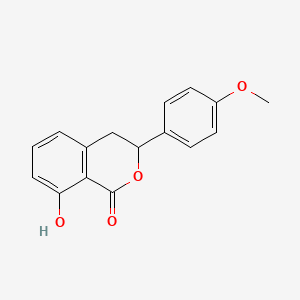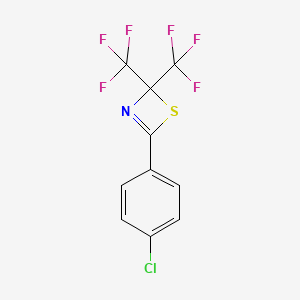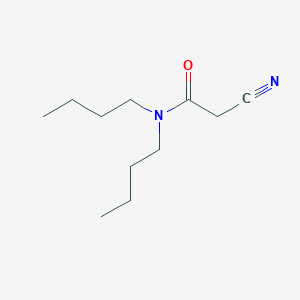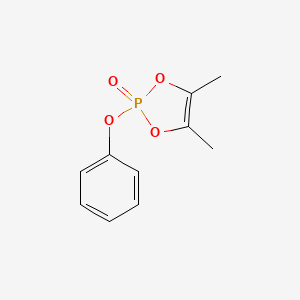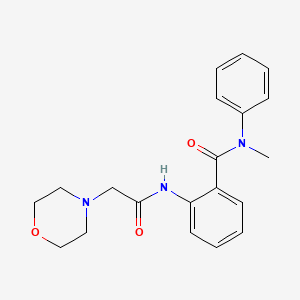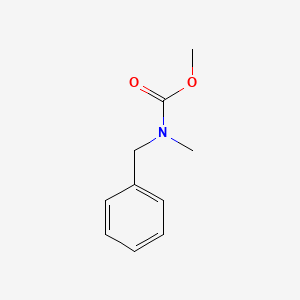![molecular formula C11H14N2O3S B14632893 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one CAS No. 55041-18-4](/img/structure/B14632893.png)
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidin-2-one class. These compounds are known for their diverse applications in various fields, including pharmacology, biology, and organic synthesis. The oxazolidin-2-one nucleus is particularly significant due to its antibacterial properties and its role as a chiral auxiliary in stereoselective transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . Another common synthetic route involves the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
In industrial settings, the production of oxazolidin-2-one compounds, including this compound, often involves large-scale chemical synthesis. The process typically includes the use of catalytic amounts of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms .
Applications De Recherche Scientifique
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidin-2-one compounds are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly effective against Gram-positive bacteria, making these compounds valuable in the treatment of bacterial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Propriétés
Numéro CAS |
55041-18-4 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3S/c1-17(2,15)12-13-8-10(16-11(13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
QDFPWKCCGICZGI-UHFFFAOYSA-N |
SMILES canonique |
CS(=NN1CC(OC1=O)C2=CC=CC=C2)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


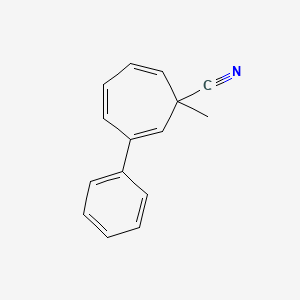
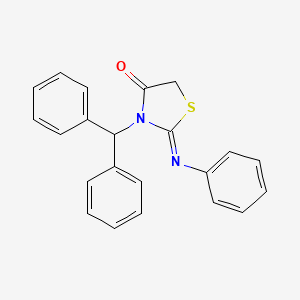
sulfanium bromide](/img/structure/B14632837.png)
